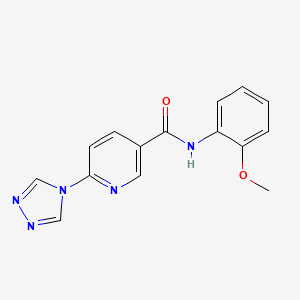
N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable nitrile.
Coupling with the Methoxyphenyl Group: The final step involves coupling the triazole-pyridine intermediate with a methoxyphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carboxyl derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide: A similar compound with a different triazole ring position.
N-(2-methoxyphenyl)-6-(4H-1,2,3-triazol-4-yl)pyridine-3-carboxamide: A compound with a different triazole ring structure.
N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide: A compound with a different carboxamide position.
Uniqueness
N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)19-15(21)11-6-7-14(16-8-11)20-9-17-18-10-20/h2-10H,1H3,(H,19,21) |
InChI Key |
BGEBUQXIWJYNKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(furan-2-ylmethyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472822.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472833.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11472836.png)
![2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11472840.png)
![N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11472842.png)
![1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11472844.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide](/img/structure/B11472849.png)
![6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472853.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11472859.png)

![N-(furan-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11472872.png)
![3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472907.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine](/img/structure/B11472909.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B11472924.png)
